molecular formula C16H16N2O3 B11171879 N-(4-carbamoylphenyl)-4-ethoxybenzamide

N-(4-carbamoylphenyl)-4-ethoxybenzamide

Cat. No.: B11171879
M. Wt: 284.31 g/mol
InChI Key: YEZTZZVWXKJUAN-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxybenzamide core linked to a 4-carbamoylphenyl group.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-[(4-ethoxybenzoyl)amino]benzamide

InChI

InChI=1S/C16H16N2O3/c1-2-21-14-9-5-12(6-10-14)16(20)18-13-7-3-11(4-8-13)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20)

InChI Key

YEZTZZVWXKJUAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides and their derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Properties of N-(4-Carbamoylphenyl)-4-ethoxybenzamide and Analogs

Compound Name Substituents (Benzamide/Phenyl) Molecular Weight logP Hydrogen Bond Donors Key Functional Groups
This compound 4-ethoxy / 4-carbamoyl 271.29* ~3.5† 1 (CONH₂) Ethoxy, Carbamoyl
N-(4-Chlorophenyl)-4-methoxybenzamide 4-methoxy / 4-chloro 275.72 3.8‡ 0 Methoxy, Chloro
N-(2,3-Dichlorophenyl)-4-ethoxybenzamide 4-ethoxy / 2,3-dichloro 310.18 4.58 0 Ethoxy, Dichloro
N-(3-Aminophenyl)-4-ethoxybenzamide 4-ethoxy / 3-amino 256.30 2.1‡ 2 (-NH₂) Ethoxy, Amino

*Calculated from molecular formula C₁₅H₁₅N₂O₃.
†Estimated based on substituent contributions (carbamoyl reduces logP vs. halogens).
‡Predicted using analogous compounds .

Key Observations :

  • Lipophilicity : The carbamoyl group reduces logP compared to halogenated analogs (e.g., 4.58 for dichlorophenyl vs. ~3.5 for carbamoyl), enhancing aqueous solubility .
  • Electronic Effects : Methoxy and ethoxy groups donate electrons via resonance, whereas halogens (Cl) withdraw electrons, altering reactivity in electrophilic substitutions .

Crystallographic and Conformational Insights

  • Crystal Packing : Asymmetric units in brominated analogs (e.g., N-(2-nitrophenyl)-4-bromo-benzamide) exhibit two distinct molecules (A and B), influenced by nitro and bromo substituents .
  • Steric Effects : Bulkier groups (e.g., dichlorophenyl in ) may induce torsional strain in the benzamide backbone, altering binding conformations .

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